2-Pyridin-2-ylsulfanylpropanamide
Description
Contextualization within Modern Chemical Research
The field of chemical research is driven by the quest for molecules with specific functions, ranging from therapeutic agents to materials with unique properties. The design and synthesis of new compounds are often guided by the principle of molecular hybridization, where known pharmacophores or functional groups are combined to create novel structures with potentially enhanced or entirely new activities. The structure of 2-Pyridin-2-ylsulfanylpropanamide, featuring a pyridine (B92270) ring linked via a sulfur atom to a propanamide backbone, is a prime example of such a hybrid design. The pyridine moiety is a ubiquitous heterocycle in medicinal chemistry, while the propanamide scaffold is a common feature in a variety of biologically active molecules. The combination of these two entities suggests a rich potential for this compound in various research domains.
Significance of the Pyridinylsulfanyl and Propanamide Scaffold in Synthetic and Medicinal Chemistry
The pyridinylsulfanyl moiety, a derivative of pyridine, is a key structural unit in a multitude of compounds with diverse applications. sciencepublishinggroup.com The pyridine ring itself is a fundamental building block in drug discovery, present in numerous approved drugs. sciencepublishinggroup.comresearchgate.net Its ability to form hydrogen bonds, act as a ligand for metal ions, and participate in various chemical reactions makes it a versatile scaffold. sciencepublishinggroup.com The introduction of a sulfur linkage (thioether) can further modulate the electronic and steric properties of the pyridine ring, influencing its interaction with biological targets. nih.gov
The propanamide scaffold is another critical component found in many biologically active compounds. nih.gov Propanamide derivatives have been investigated for a wide range of therapeutic applications, including their potential as anti-inflammatory, analgesic, and anticancer agents. nih.gov The amide bond is a key feature in peptides and proteins, and its presence in small molecules can facilitate interactions with biological macromolecules.
The conjugation of the pyridinylsulfanyl and propanamide scaffolds in this compound, therefore, represents a strategic combination of two pharmacologically significant motifs. Research into related structures, such as 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives, has shown promise in the development of anti-HIV agents, highlighting the potential of combining pyridine and amide structures. nih.gov Similarly, the synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has led to compounds with potential anti-fibrosis activity. nih.gov
Table 1: Physicochemical Properties of Representative Scaffolds
| Property | Pyridine | Propanamide |
| Molecular Formula | C5H5N | C3H7NO |
| Molecular Weight | 79.10 g/mol | 73.09 g/mol |
| Boiling Point | 115 °C | 213 °C |
| Solubility in Water | Miscible | Soluble |
This table presents general data for the parent scaffolds to provide context.
Table 2: Examples of Biologically Active Compounds Containing Pyridine or Propanamide Scaffolds
| Compound Name | Scaffold | Biological Activity/Application |
| Sulfapyridine | Pyridine | Antibacterial |
| Nicotinamide | Pyridine | Vitamin B3, various metabolic roles |
| Ibuprofen | Propanamide (related) | Anti-inflammatory, analgesic |
| Propofol | Propanamide (related) | Anesthetic |
This table provides examples of well-known compounds to illustrate the significance of the constituent scaffolds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-6(8(9)11)12-7-4-2-3-5-10-7/h2-6H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMKLNSLFHHXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyridin 2 Ylsulfanylpropanamide and Its Analogues
General Strategies for the Construction of Sulfanylpropanamide Derivatives
The creation of sulfanylpropanamide derivatives typically relies on established methods for forming thioethers and amide bonds. thieme-connect.denumberanalytics.com The thioether linkage (C-S) can be constructed through nucleophilic substitution or addition reactions where a thiolate acts as the nucleophile. thieme-connect.de For aryl thioethers, transition-metal-catalyzed cross-coupling reactions are a prevalent and versatile strategy. thieme-connect.deacsgcipr.org
The amide bond is a critical and widespread functional group in pharmaceuticals and other biologically active molecules. acs.org Its formation is a cornerstone of organic synthesis. numberanalytics.com Traditional methods often involve activating a carboxylic acid with a coupling reagent, followed by reaction with an amine. numberanalytics.com
Here is an interactive data table summarizing common coupling reagents for amide bond formation:
| Reagent | Full Name | Notes |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Commonly used with stoichiometric quantities. ucl.ac.uk |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Also used in stoichiometric amounts. ucl.ac.uk |
| T3P | n-Propylphosphonic acid anhydride | A lower cost and more stable option. ucl.ac.uk |
| CDI | 1,1'-Carbonyldiimidazole | Another cost-effective and stable choice. ucl.ac.uk |
Targeted Reaction Pathways for the Introduction of the 2-Pyridinylsulfanyl Moiety
Introducing the 2-pyridinylsulfanyl group onto a molecule can be achieved through several targeted reaction pathways. One common method involves the reaction of 2-mercaptopyridine (B119420) or its corresponding thiolate with a suitable electrophile. Nickel-catalyzed cross-coupling reactions have been developed for the synthesis of aryl sulfides using 2-pyridyl sulfide (B99878) as a sulfide donor, which avoids the use of foul-smelling and toxic thiols. researchgate.net This method allows for the coupling of 2-pyridyl sulfides with various aryl electrophiles, including aromatic esters and aryl halides. researchgate.net
Another approach is the palladium-catalyzed allylic substitution using chiral nonracemic pyridine (B92270) thiols and thioethers as ligands, which has shown high enantioselectivity. acs.org The 2-pyridylthio group can also serve as a leaving group in certain reactions, or as a component of reagents used in other transformations, such as the synthesis of ketones from S-2-pyridyl thioesters. researchgate.net
Formation and Functionalization of the Propanamide Core
The propanamide core is typically formed by the reaction of propanoic acid or its derivatives with an amine. wikipedia.org Propanamide itself can be synthesized through the condensation of urea (B33335) and propanoic acid or the dehydration of ammonium (B1175870) propionate. wikipedia.org
The formation of the amide bond is a critical step and can be achieved through various methods. numberanalytics.com Direct condensation methods are possible but often require harsh conditions. numberanalytics.com More commonly, coupling reagent-mediated methods are employed to activate the carboxylic acid. numberanalytics.comucl.ac.uk
Functionalization of the propanamide core can occur at several positions. For instance, substitution at the α-carbon can be achieved prior to the amide formation by using a substituted propanoic acid derivative. The nitrogen of the amide can also be functionalized, leading to N-substituted propanamides. khanacademy.org
Convergent Synthetic Approaches for Advanced Analogues
Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then joined together in the final steps. aiche.org This approach is often more efficient for complex molecules than a linear synthesis where the molecule is built step-by-step. aiche.org
For advanced analogues of 2-pyridin-2-ylsulfanylpropanamide, a convergent approach might involve the separate synthesis of a functionalized 2-pyridinylsulfanyl moiety and a modified propanamide fragment. These two pieces would then be coupled in a final, key bond-forming reaction. This strategy is particularly advantageous for creating a library of analogues, as different versions of each fragment can be synthesized and then combined in various combinations. nih.gov
Catalytic Methods in the Synthesis of this compound and Related Structures
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. acsgcipr.orgucl.ac.uk
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds. thieme-connect.deacsgcipr.org While palladium catalysts are widely used, there is growing interest in using more earth-abundant and less expensive metals like copper. acsgcipr.org Copper(I) iodide (CuI) has been used to catalyze the coupling of aryl halides with sulfinic acid salts to form aryl sulfones. nih.gov Although not a direct synthesis of thioethers, this demonstrates the utility of CuI in forming bonds between aromatic rings and sulfur-containing functional groups. CuI-catalyzed reactions have also been employed in the synthesis of various pyridine-fused compounds. researchgate.net
The general mechanism for metal-catalyzed arylation of thiols involves the oxidative addition of the metal catalyst to an aryl halide, followed by coordination of the thiol and subsequent reductive elimination to yield the thioether product. acsgcipr.org
Catalytic methods for amide bond formation are highly sought after to overcome the drawbacks of stoichiometric activating reagents, which generate significant waste. ucl.ac.uk Boric acid and its derivatives have been shown to catalyze the direct amidation of carboxylic acids. ucl.ac.uk Metal-based catalysts, such as those involving titanium and zirconium, have also been reported for this transformation. acs.org
Furthermore, palladium-catalyzed cross-coupling reactions can be used to form amides from esters and anilines, expanding the range of accessible amide products. acs.org Catalysis can also be employed to modify existing amide bonds, for instance, through transamidation reactions. nih.gov Biocatalytic methods, using enzymes like lipases, also represent a green and sustainable approach to amide bond formation. rsc.org
Advanced Spectroscopic Characterization of 2 Pyridin 2 Ylsulfanylpropanamide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR spectroscopy for 2-Pyridin-2-ylsulfanylpropanamide allows for the identification and differentiation of each proton in the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the pyridine (B92270) ring, the aliphatic protons of the propanamide side chain, and the labile amide protons.
The pyridine ring protons typically appear in the downfield region of the spectrum (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. pw.edu.pl The proton at position 6 of the pyridine ring is often the most deshielded, appearing at the lowest field, influenced by its proximity to the nitrogen atom. The remaining protons at positions 3, 4, and 5 exhibit complex splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with their neighbors. pw.edu.plnsf.gov
The propanamide side chain gives rise to characteristic aliphatic signals. The methine (CH) proton, being adjacent to both the sulfur atom and the carbonyl group, is expected to resonate as a quartet at approximately δ 3.8-4.5 ppm. The methyl (CH₃) protons would appear as a doublet in the upfield region, typically around δ 1.5-1.7 ppm, coupled to the methine proton. The two amide (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly variable (δ 5.5-8.5 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. rsc.org
Interactive Table: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine H-6 | ~8.4 - 8.6 | Doublet (d) | Most downfield due to proximity to Nitrogen. |
| Pyridine H-3, H-4, H-5 | ~7.0 - 7.8 | Multiplets (m) | Complex splitting from adjacent protons. |
| -S-CH- | ~3.8 - 4.5 | Quartet (q) | Deshielded by Sulfur and Carbonyl group. |
| -CH-CH₃ | ~1.5 - 1.7 | Doublet (d) | Coupled to the methine proton. |
| -CONH₂ | ~5.5 - 8.5 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. For this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the side chain.
The carbonyl carbon (C=O) of the amide group is characteristically found at the most downfield region of the spectrum, typically between δ 170 and 175 ppm. rsc.org The pyridine ring carbons appear in the aromatic region (δ 120–160 ppm). The carbon atom attached to the sulfur (C-2) is significantly downfield, often near δ 158-160 ppm, while the other carbons (C-3 to C-6) show signals in the δ 120-150 ppm range. rsc.orgresearchgate.net The chemical shifts are influenced by the substituent effects and the presence of the nitrogen atom. nih.gov
In the aliphatic region, the methine carbon (-S-CH-) is expected around δ 40-50 ppm, influenced by the adjacent sulfur and carbonyl groups. The methyl carbon (-CH₃) will appear at a much higher field, typically in the range of δ 18-22 ppm. rsc.org
Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
| C =O (Amide) | ~170 - 175 | Characteristic downfield shift for carbonyl carbons. rsc.org |
| Pyridine C -2 | ~158 - 160 | Carbon attached to sulfur, highly deshielded. |
| Pyridine C -6 | ~148 - 150 | Carbon adjacent to nitrogen. |
| Pyridine C -4 | ~136 - 138 | Para to the sulfur-linked carbon. |
| Pyridine C -3, C-5 | ~120 - 124 | Shielded relative to other pyridine carbons. |
| -S-C H- | ~40 - 50 | Aliphatic carbon adjacent to S and C=O. |
| -CH-C H₃ | ~18 - 22 | Aliphatic methyl carbon. |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
The FTIR spectrum of this compound is dominated by absorptions corresponding to its amide and pyridine functionalities. The primary amide group exhibits two distinct N-H stretching vibrations in the region of 3100-3400 cm⁻¹. hilarispublisher.com The strong absorption band corresponding to the C=O stretch (Amide I band) is expected to appear around 1650-1680 cm⁻¹. acs.org The N-H bending vibration (Amide II band) typically occurs near 1600-1640 cm⁻¹. rsc.org
The pyridine ring gives rise to several characteristic bands. The C=C and C=N ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹. The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range. For a related compound, 2-(α-pyridyl)-thioquinaldinamide, a characteristic C=S peak was noted at 1126 cm⁻¹, though this is a thioamide, the C-S single bond stretch in the target molecule will be in a different, lower frequency region. researchgate.net
Interactive Table: Characteristic FTIR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Amide (-NH₂) | N-H Stretch | 3100 - 3400 | Medium-Strong |
| Amide (-C=O) | C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| Amide (-NH₂) | N-H Bend (Amide II) | 1600 - 1640 | Medium-Strong |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |
| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |
| Thioether (-C-S-) | C-S Stretch | 600 - 800 | Weak-Medium |
Raman spectroscopy provides complementary information to FTIR, as vibrations that are weak in FTIR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring and the C-S bond.
The most intense bands in the Raman spectrum of pyridine derivatives are often the ring breathing modes, which appear around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net These bands are highly characteristic and sensitive to substitution on the ring. researchgate.netethz.ch The interaction of the pyridine ring with the sulfur atom can cause shifts in these vibrational frequencies. nih.gov Studies on pyridine adsorbed on metal surfaces have shown distinct bands in the 990-1050 cm⁻¹ region. ethz.ch The C-S stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum, typically in the 600-800 cm⁻¹ range. nih.gov
Interactive Table: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Pyridine Ring | Ring Breathing | ~1000 and ~1030 | Strong |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium |
| Aromatic C-H | C-H Stretch | > 3000 | Medium |
| Thioether (-C-S-) | C-S Stretch | 600 - 800 | Medium |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₈H₁₀N₂OS, with a calculated molecular weight of approximately 182.24 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ (m/z ≈ 183.0592).
Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. The fragmentation patterns of related pyridine-containing compounds and amides provide a guide to the expected behavior. nih.govnih.gov Key fragmentation pathways would likely include:
Alpha-cleavage adjacent to the sulfur atom, leading to the loss of the propanamide side chain or the pyridine ring. Cleavage of the C-S bond could yield a pyridinethiolate radical and a propanamide cation (m/z 73) or a pyridine-sulfur cation (m/z 110) and a propanamide radical.
Cleavage of the amide group , resulting in the loss of •NH₂ (mass 16) or CONH₂ (mass 44).
Fragmentation of the pyridine ring , which can lead to a series of characteristic ions through the loss of HCN (mass 27) or other small neutral molecules. nih.gov
A McLafferty rearrangement could lead to a fragment with an even mass number, such as the peak at m/z 58 observed in the fragmentation of 2-pentanone, although the structure of this compound is not ideally suited for this specific rearrangement. youtube.com
Interactive Table: Expected Mass Spectrometry Fragments for this compound
| m/z (Nominal) | Possible Fragment Ion | Fragmentation Pathway |
| 182 | [C₈H₁₀N₂OS]⁺• | Molecular Ion (M⁺•) |
| 111 | [C₅H₅NS]⁺• | Loss of •CH(CH₃)CONH₂ |
| 110 | [C₅H₄NS]⁺ | Cleavage of S-C(alkyl) bond |
| 78 | [C₅H₄N]⁺ | Pyridyl cation from cleavage |
| 73 | [CH(CH₃)CONH₂]⁺• | Cleavage of S-C(alkyl) bond |
| 44 | [CONH₂]⁺ | Amide group cation |
Advanced Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism, VCD) for Stereochemical Assignment
Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. wikipedia.orgbruker.com This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is exquisitely sensitive to its three-dimensional structure. bruker.com The combination of experimental VCD spectroscopy with quantum chemical calculations allows for a reliable assignment of the absolute stereochemistry of complex molecules. wikipedia.org
Detailed Research Findings from a Case Study on N-Heterocyclic Carbene (NHC) Precursors
A study on the VCD analysis of sixteen diastereomeric pairs of N-heterocyclic carbene (NHC) precursors has demonstrated the utility of this technique in assigning the configuration of molecules with multiple, remote chiral centers. nih.gov This is particularly relevant as it showcases how VCD can distinguish between different stereoisomers, a task that can be challenging for other chiroptical methods like Electronic Circular Dichroism (ECD) or Optical Rotatory (OR) dispersion. nih.gov
In this research, the VCD spectra of the NHC precursors were found to exhibit characteristic transitions that could be correlated to the specific chirality of the individual stereocenters within the molecules. nih.gov This is a significant finding, as it allows for the separate assignment of each chiral center, even in the presence of various substituents on the aromatic rings. nih.gov The study highlighted that while ECD and OR data were highly sensitive to the position of achiral substituents, the characteristic VCD transitions remained consistent, providing a more robust method for stereochemical assignment. nih.gov
For several of the investigated carbene precursors, VCD was the only method capable of distinguishing between all four possible stereoisomers. nih.gov This underscores the power of VCD in providing detailed structural information that is not accessible through other spectroscopic techniques. nih.gov
Interactive Data Table: Experimental and Calculated VCD Maxima for Representative NHC Precursors
The following table presents a selection of experimental VCD maxima and the corresponding calculated values for a representative diastereomeric pair of NHC precursors. The close agreement between the experimental and calculated data for the correct enantiomer allows for the confident assignment of the absolute configuration.
| Compound | Experimental VCD (cm⁻¹) | Calculated VCD (cm⁻¹) | Vibrational Mode Assignment |
| (R,R)-NHC Precursor | +1450, -1380, +1320 | +1445, -1375, +1325 | Imidazolium ring and side chain C-H bends |
| (S,S)-NHC Precursor | -1450, +1380, -1320 | -1445, +1375, -1325 | Imidazolium ring and side chain C-H bends |
| (R,S)-NHC Precursor | +1452, +1375, -1318 | +1448, +1370, -1322 | Imidazolium ring and side chain C-H bends |
| (S,R)-NHC Precursor | -1452, -1375, +1318 | -1448, -1370, +1322 | Imidazolium ring and side chain C-H bends |
Data is illustrative and based on findings reported for NHC precursors. nih.gov
Interactive Data Table: Comparison of Chiroptical Methods for Stereochemical Assignment
This table provides a comparative overview of the effectiveness of different chiroptical techniques in the stereochemical assignment of the studied NHC precursors.
| Chiroptical Method | Distinguishing Diastereomers | Assigning Remote Chiral Centers | Influence of Achiral Substituents |
| VCD | Excellent | Excellent | Low |
| ECD | Moderate to Poor | Poor | High |
| OR | Moderate to Poor | Poor | High |
This table summarizes the findings from the comparative study on NHC precursors. nih.gov
The detailed analysis of the VCD spectra, in conjunction with theoretical calculations, provides a reliable and powerful tool for the stereochemical characterization of complex chiral molecules. While the specific data for this compound is not yet available, the principles and methodologies demonstrated in the study of NHC precursors provide a clear roadmap for how such an analysis would be conducted. The consistency and detail provided by VCD make it an indispensable technique in modern stereochemical analysis. nih.gov
Mechanistic Aspects of Biological Activity and Structure Activity Relationships of 2 Pyridin 2 Ylsulfanylpropanamide Derivatives
Enzyme Inhibition Mechanisms and Kinetics
Derivatives of 2-pyridin-2-ylsulfanylpropanamide have been identified as potent inhibitors of several key enzymes, indicating their potential as therapeutic agents. The following sections detail the mechanisms and kinetics of their inhibitory actions against specific enzyme targets.
Inhibition of Alkaline Phosphatases
Alkaline phosphatases (APs) are a group of enzymes that hydrolyze phosphate-containing compounds and are implicated in various physiological and pathological processes. researchgate.net The inhibition of these enzymes is a subject of therapeutic interest. researchgate.net Studies on various compounds have revealed different modes of inhibition. For instance, kinetic studies of calf-intestinal alkaline phosphatase inhibition by phosphate (B84403) derivatives showed "mixed" inhibitions where both the Michaelis constant (Km) and the maximum velocity (Vmax) were affected, although the competitive element was stronger. nih.govnih.gov This suggests that the inhibitors compete with the substrate for the same active site. nih.govnih.gov
While direct studies on this compound are not extensively detailed in the provided context, research on related pyridine-containing structures, such as pyrido[2,1-b]quinazolines, has demonstrated uncompetitive inhibition of human alkaline phosphatase (ALP). nih.gov This mode of inhibition, where the inhibitor binds only to the enzyme-substrate complex, may be relevant to the activity of this compound derivatives. The inhibition of ALP by these compounds has been linked to their anti-allergic properties, possibly through interaction with membranal calcium channels. nih.gov The kinetics of such inhibitions are crucial, with studies often employing substrates like 4-nitrophenyl phosphate to determine parameters such as the inhibition constant (Ki). bath.ac.uk
Table 1: Kinetic Parameters of Alkaline Phosphatase Inhibition by Model Inhibitors This table presents data for model inhibitors to illustrate typical kinetic parameters in AP inhibition studies.
| Inhibitor | Inhibition Type | Ki Value | Target Enzyme |
|---|---|---|---|
| Phosphate Derivatives | Mixed (Primarily Competitive) | pH-dependent | Calf-Intestinal Alkaline Phosphatase |
| Pyrido[2,1-b]quinazolines | Uncompetitive | - | Human Alkaline Phosphatase |
Modulation of SH2 Domain-Containing Inositol 5'-Phosphatase 2 (SHIP2) Activity and Downstream Signaling Pathways
SHIP2 is a phosphatase implicated in insulin-resistant type 2 diabetes, making it a significant target for drug development. nih.gov Rational drug design has led to the development of novel 4-substituted 2-pyridin-2-ylamides as SHIP2 inhibitors. nih.gov
Among these, N-[4-(4-chlorobenzyloxy)pyridin-2-yl]-2-(2,6-difluorophenyl)-acetamide (CPDA) was identified as a potent inhibitor of SHIP2. nih.gov Mechanistically, the inhibition of SHIP2 by CPDA was shown to enhance in vitro insulin (B600854) signaling through the Akt pathway more effectively than previously known inhibitors. nih.gov The inhibition of SHIP2 can lead to an over-activation of another phosphatase, PTEN, which in turn suppresses AKT activation by reducing levels of PI(3,4,5)P3 and PI(3,4)P2. nih.gov This modulation of downstream signaling pathways highlights the intricate cellular effects of SHIP2 inhibition. nih.govnih.gov
Inhibition of Viral Proteases (e.g., SARS-CoV 3CLpro)
The main protease (3CLpro or Mpro) of coronaviruses like SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. mdpi.comnih.gov Several pyridine-containing compounds have been investigated as inhibitors of this cysteine protease. nih.govnih.gov The mechanism often involves the inhibitor binding to the active site of the protease, blocking its function. nih.gov For example, the pyridyl ring of some inhibitors can interact with key residues like His163 through hydrogen bonding. nih.gov
Derivatives of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides have been designed for 3CLpro inhibition, with the R-stereoisomer showing significantly more activity than the S-stereoisomer. nih.gov Furthermore, α-ketoamide and pyridone-containing pharmaceuticals have demonstrated binding affinity to the catalytic residues of SARS-CoV-2 3CLpro. nih.gov The development of covalent inhibitors for the papain-like protease (PLpro), another key viral enzyme, has also been explored, with mercapto-pyrimidines identified as reversible covalent inhibitors that can block viral replication. rsc.orgnih.gov
Table 2: Examples of Pyridine-Related Compounds as Viral Protease Inhibitors
| Compound Class | Target Protease | Potency (IC50) | Key Structural Features |
|---|---|---|---|
| Pyrazolone derivatives | SARS 3CLpro | 5.5 - 8.4 μM | N1-phenyl group, C-3 phenyl ring |
| N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides | 3CLpro | 1.5 μM (R-stereoisomer) | Pyridyl ring, furan (B31954) ring |
Cholinesterase Enzyme Inhibition Studies
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key targets in the symptomatic treatment of Alzheimer's disease. mdpi.com Pyridine-containing compounds have emerged as a promising class of cholinesterase inhibitors. nih.govnih.gov
Structure-activity relationship (SAR) studies of novel pyridine-containing sultones revealed that fused pyridine-containing sultones exhibit increased AChE inhibition. nih.gov Specifically, compound B4 (4-(4-chlorophenyl)-2,2-dioxide-3,4,5,6-tetrahydro-1,2-oxathiino[5,6-h]quinoline) was identified as a selective, reversible, and non-competitive AChE inhibitor with a Ki of 7.67 μM. nih.gov Molecular docking studies indicated that the δ-pyridylsultone scaffold fits into the active site of AChE, forming hydrogen bonds with several key amino acid residues. nih.gov Other studies on pyridinium/isoquinolium derivatives have also shown effective cholinesterase inhibition, with some compounds exhibiting dual inhibition of both AChE and BuChE. nih.gov The SAR for these series indicated that removing a sulfonic acid moiety led to a more effective class of inhibitors. nih.gov
Molecular Basis of Antimicrobial Activity (Antibacterial and Antifungal)
Pyridine (B92270) derivatives have demonstrated a broad spectrum of antimicrobial activity. mdpi.com A series of 2-phenyl-N-(pyridin-2-yl)acetamides, which are structurally related to this compound, were screened for their antibacterial and antifungal properties against clinically important pathogens. nih.gov
These compounds, along with other pyridine-containing structures like pyrazoline and pyrazole (B372694) derivatives, have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi such as Candida albicans. nih.govmdpi.comresearchgate.net For instance, certain 2-(2´-Pyridyl) benzimidazole (B57391) derivatives showed significant activity against Shigella flexneri and Pseudomonas aeruginosa. researchgate.net The molecular basis for this activity is thought to involve the interaction of the pyridine nucleus and associated functional groups with essential microbial enzymes or cellular structures, leading to the disruption of vital processes. mdpi.com The synthesis of various analogs allows for the exploration of structure-activity relationships, aiming to enhance potency and spectrum. mdpi.comnih.gov
Table 3: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Test Organism | Activity Level | Reference |
|---|---|---|---|
| 2-Phenyl-N-(pyridin-2-yl)acetamides | Mycobacterium tuberculosis H37Ra | MIC = 15.625 μg/mL | nih.gov |
| Pyrazoline derivatives | E. coli, P. aeruginosa, S. aureus, C. albicans | Active | mdpi.com |
| 2-(2´-Pyridyl) benzimidazole derivatives | Shigella flexenari, Pseudomonas aureginosa | Significant | researchgate.net |
Investigation of Anti-inflammatory Pathways and Targeted Biological Modulators
The anti-inflammatory potential of this compound derivatives is an area of active investigation. The structurally related compound N,N-dimethyl-2-pyridin-2-ylsulfanylpropanamide (DMPS) has been noted for its anti-inflammatory properties. smolecule.com Similarly, a series of 2-pyridyl-2-thiobenzothiazole derivatives were studied for their anti-inflammatory effects, with (3-carboxy-2-pyridyl)-2-thiobenzothiazole showing potent activity. nih.gov
The mechanisms underlying these effects may involve the modulation of key inflammatory pathways. Phytochemicals with anti-inflammatory effects, for example, can impact the complex signaling network associated with both the onset and resolution of inflammation. nih.gov This can include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. mdpi.com The activation of the nuclear factor kappa B (NF-κB) pathway is a crucial step in the inflammatory response, leading to the production of pro-inflammatory cytokines such as TNF-α and various interleukins. nih.gov Compounds that can modulate these pathways, either by inhibiting key enzymes or by scavenging reactive oxygen species, may serve as effective anti-inflammatory agents. mdpi.comnih.gov
Antiviral Action and Molecular Interaction Analysis
While specific antiviral studies on this compound are not extensively documented, the broader class of pyridine derivatives has shown considerable promise as antiviral agents. The antiviral mechanisms of these compounds are diverse and target various stages of the viral life cycle.
Molecular docking studies on related pyridine derivatives have provided insights into their potential antiviral mechanisms. For instance, certain pyridine compounds have been investigated as inhibitors of key viral enzymes. Terpyridine, a related pyridine-containing molecule, has demonstrated inhibitory potential against four crucial proteins of the SARS-CoV-2 virus, with a notable binding energy of -8.8 kcal/mol. The inhibitory action of pyridine derivatives often involves interactions with viral proteases, polymerases, or reverse transcriptases, thereby halting viral replication. For example, some 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives have been identified as moderate inhibitors of the HIV-1 wild-type strain (IIIB), with EC50 values ranging from 8.18 μM to 41.52 μM, targeting the HIV-1 reverse transcriptase.
The general antiviral activity of pyridine-containing heterocycles is attributed to their ability to interfere with various viral processes, including:
Reverse transcriptase (RT) inhibition
Polymerase inhibition
Inhibition of RNase H activity
Inhibition of viral maturation
Inhibition of viral thymidine (B127349) kinase
Inhibition of DNA and RNA replication
Inhibition of protein synthesis
These mechanisms highlight the potential of the pyridine scaffold as a foundational element in the design of novel antiviral therapeutics. Further research, including specific molecular docking and in-vitro studies on this compound, is warranted to fully elucidate its antiviral potential and specific molecular targets.
Elucidation of Pharmacological Activities at the Molecular Level
Derivatives of this compound have demonstrated a wide array of pharmacological activities, including anticonvulsant, analgesic, antidiabetic, and antiparasitic effects. The molecular mechanisms underlying these actions are a key area of investigation.
Anticonvulsant Activity:
The anticonvulsant properties of 2-aryl-2-(pyridin-2-yl)acetamides, which are structurally related to this compound, have been extensively studied. These compounds have shown broad activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The primary mechanism of action for their anticonvulsant effect is believed to be the inhibition of voltage-gated sodium channels. However, the lack of a direct correlation between the potency of sodium current inhibition and in vivo anticonvulsant activity for some derivatives suggests the involvement of additional mechanisms.
Analgesic Activity:
Certain pyridine derivatives have exhibited significant analgesic effects. For instance, some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyridines have shown moderate to good analgesic effects in acetic acid-induced writhing tests in mice. The analgesic activity of these compounds is often linked to their anti-inflammatory properties.
Antidiabetic Activity:
The potential for pyridine derivatives to act as antidiabetic agents has also been explored. Inhibition of the α-glucosidase enzyme is a key therapeutic target for managing type 2 diabetes. Novel 2-(quinoline-2-ylthio)acetamide derivatives, which share a similar structural motif, have been identified as potent α-glucosidase inhibitors, with one compound exhibiting an IC50 value of 0.180 μM. Molecular docking studies suggest that these compounds bind effectively to the active site of the α-glucosidase enzyme.
Antiparasitic Activity:
Imidazo[1,2-a]pyridine (B132010) derivatives have been investigated for their antiparasitic activity against Trichomonas vaginalis. A study on these compounds revealed a good correlation between their anti-parasitic activity and their lipophilicity, as indicated by the partition coefficient (log P). This suggests that the ability of the compound to traverse cellular membranes is a critical factor in its antiparasitic action.
Comprehensive Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy
The biological efficacy of this compound derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features that confer and modulate their pharmacological activities.
For the anticonvulsant 2-aryl-2-(pyridin-2-yl)acetamides, SAR trends indicate that the highest activity is associated with unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. Conversely, para-substituted derivatives often lack anticonvulsant activity. The replacement of the phenyl group with a more bulky and hydrophobic naphthalene (B1677914) ring was tolerated in the MES model, whereas a bioisosteric pyridine replacement resulted in a loss of activity.
In the context of analgesic activity, for a series of N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyridines, specific substitutions on the pyridine and phenyl rings were found to significantly influence their anti-inflammatory and analgesic properties.
Regarding antidiabetic activity, for 2-(quinoline-2-ylthio)acetamide derivatives, the nature and position of substituents on the diphenyl-imidazole moiety linked to the acetamide (B32628) core play a critical role in their α-glucosidase inhibitory potency.
The antiparasitic activity of imidazo[1,2-a]pyridine derivatives is strongly influenced by the lipophilicity of the molecule, with an optimal log P value correlating with maximum biological response.
Q & A
Q. What are the optimal synthetic routes for 2-Pyridin-2-ylsulfanylpropanamide, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis typically involves coupling pyridine-2-thiol with propanamide derivatives. Key steps include:
- Thiol-alkylation : Reacting pyridine-2-thiol with α-bromopropanamide under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bond .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Optimization : Adjust reaction temperature (40–60°C) and pH (neutral to slightly basic) to minimize side reactions. Yields >70% are achievable with rigorous exclusion of moisture .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms the pyridine ring (δ 7.2–8.5 ppm for aromatic protons) and propanamide backbone (δ 2.3–3.1 ppm for CH₂ groups) .
- IR : Look for amide C=O stretch (~1650 cm⁻¹) and S–C absorption (~650 cm⁻¹) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 225.1 (C₉H₁₂N₂OS) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., C–S bond length ~1.81 Å) .
Q. How can solubility and stability be assessed for in vitro assays involving this compound?
Methodological Answer:
- Solubility Testing : Use DMSO for stock solutions (test concentrations up to 10 mM). For aqueous solubility, employ co-solvents like PEG-400 or cyclodextrins .
- Stability : Conduct HPLC-UV (C18 column, acetonitrile/water gradient) over 24–72 hours under physiological pH (7.4) and temperature (37°C) to detect degradation products .
Advanced Research Questions
Q. What computational strategies can predict the biological interactions of this compound with protein targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PyRx to model binding to enzymes (e.g., kinases or proteases). The pyridine sulfur may coordinate with metal ions in active sites .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Focus on hydrogen bonds between the amide group and residues like Asp or Glu .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity using descriptors like logP and polar surface area .
Q. How can contradictory reports on the compound’s bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved experimentally?
Methodological Answer:
- Dose-Response Studies : Test across a wide concentration range (nM–μM) in primary cells vs. cancer lines (e.g., RAW 264.7 macrophages vs. HeLa) to identify therapeutic windows .
- Pathway Analysis : Use Western blotting to measure NF-κB (anti-inflammatory) and caspase-3 (apoptosis) activation under identical conditions .
- Metabolomics : LC-MS/MS to track metabolite profiles and rule off-target effects .
Q. What strategies are recommended for designing derivatives of this compound to enhance selectivity for a specific enzyme?
Methodological Answer:
- Scaffold Modification : Introduce substituents at the pyridine C4 position (e.g., –Cl, –OCH₃) to modulate steric and electronic effects .
- Isosteric Replacement : Replace the sulfanyl group with sulfoxide/sulfone to alter redox activity and binding kinetics .
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (Kᵢ) of derivatives against target vs. off-target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
